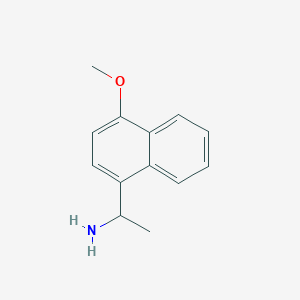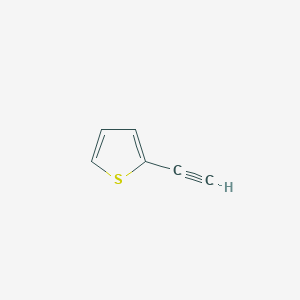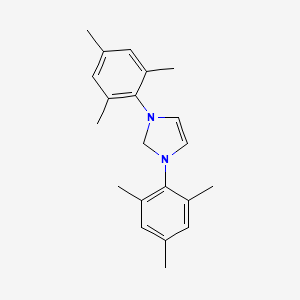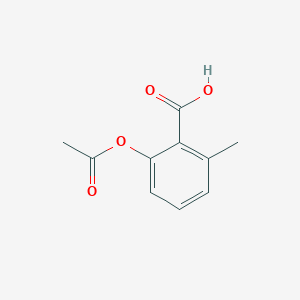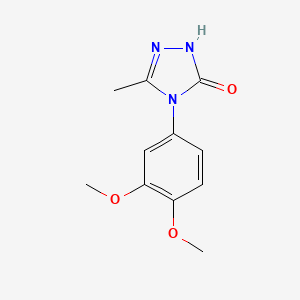![molecular formula C6H5ClN4 B1312150 5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 116605-55-1](/img/structure/B1312150.png)
5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of fused heterocycles that have shown valuable biological properties . They have been reported to possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .
Synthesis Analysis
The synthesis of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : The synthesis of 5-chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine and related compounds has been explored through various methods. For instance, Stanovnik, Urleb, and Tiŝler (1987) developed a synthesis pathway from 2-amino-4-chloro-6-methylpyrimidine, demonstrating the versatility of these compounds in chemical synthesis (Stanovnik, Urleb, & Tiŝler, 1987).
Chemical Properties and Stability : Research by Tang, Wang, Li, and Wang (2014) on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, a related compound, revealed insights into their chemical stability and potential for further chemical modifications. These compounds are stable yet can be converted into other forms like 1,2,4-triazolo[1,5-c]pyrimidines, highlighting their utility as synthetic intermediates (Tang, Wang, Li, & Wang, 2014).
Potential Applications in Drug Discovery
Antitumor Activity : Hafez and El-Gazzar (2009) studied the antitumor properties of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives. Their findings indicated that these compounds show inhibitory effects on various cancer cell lines, suggesting their potential in developing anticancer therapies (Hafez & El-Gazzar, 2009).
Antimicrobial Activities : The antimicrobial activities of pyrimidino and adenosino‐1,2,4 – triazole‐3 – thiones, which include derivatives of triazolo[4,3-c]pyrimidines, were explored by Rifati et al. (2009). These compounds demonstrated significant inhibitory effects against pathogens like Candida albicans and Klebsiella pneumonie, pointing towards their potential use in antimicrobial treatments (Rifati et al., 2009).
Wirkmechanismus
Target of Action
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to target theERK signaling pathway and CDK2/cyclin A2 .
Mode of Action
Similar compounds have shown to inhibit the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt . They also inhibit CDK2/cyclin A2 .
Biochemical Pathways
Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Result of Action
Related compounds have shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Biochemische Analyse
Biochemical Properties
5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it interacts with adenosine receptors, modulating their activity and influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are profound and multifaceted. This compound has been observed to induce apoptosis in cancer cells by disrupting the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, it causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . These effects are accompanied by changes in gene expression and cellular metabolism, highlighting the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound interacts with adenosine receptors, altering their conformation and modulating their signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies are needed to fully understand the long-term effects and potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites These metabolites can then be excreted via the kidneys
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins. Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its biological effects
Eigenschaften
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)11-3-8-10-6(11)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDCXTJFGRKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

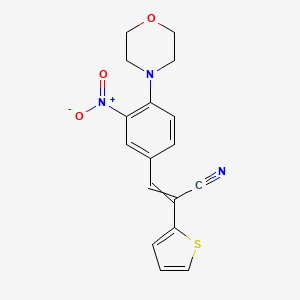

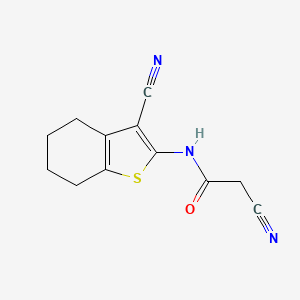
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)
![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)
![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)
